![molecular formula C19H20N2O3S B3926226 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3926226.png)
1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Overview
Description
1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that features a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine derivatives with thieno[3,4-d]imidazole intermediates in the presence of oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form higher oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazole-2,4-dione
- 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazole-2,4(1H)-dione
Uniqueness
1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to the presence of the dioxide functionality, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Biological Activity
1,3-Dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS No. 28092-52-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H18N2O2S
- Molecular Weight : 338.42 g/mol
- Density : 1.331 g/cm³
- Boiling Point : 578.4 °C
- Flash Point : 303.6 °C
Property | Value |
---|---|
Molecular Formula | C19H18N2O2S |
Molecular Weight | 338.42 g/mol |
Density | 1.331 g/cm³ |
Boiling Point | 578.4 °C |
Flash Point | 303.6 °C |
Pharmacological Effects
1,3-Dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one has been studied for various pharmacological effects:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Mechanistic studies indicate that it may activate caspase pathways and inhibit cell proliferation.
The mechanisms by which 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways critical to tumor growth and survival.
- Signal Transduction Pathways : It modulates key signaling pathways associated with inflammation and cancer progression, such as the NF-kB pathway.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Study : In a study conducted on human breast cancer cell lines (MCF-7), the compound was found to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment, indicating potent anticancer activity.
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters elucidated that the compound activates apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases.
Properties
IUPAC Name |
1,3-dibenzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19-20(11-15-7-3-1-4-8-15)17-13-25(23,24)14-18(17)21(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDXHSIMZZPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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